5-Bromo-2-chlorothiophene-3-carboxylic acid
Overview
Description
5-Bromo-2-chlorothiophene-3-carboxylic acid is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It has a molecular weight of 241.49 .
Synthesis Analysis
The synthesis of this compound involves various methods. For instance, it can be synthesized through the electrochemical reduction of 2-bromo-5-chlorothiophene at a carbon cathode in dimethylformamide containing tetramethylammonium perchlorate .Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code:1S/C5H2BrClO2S/c6-3-1-2(7)4(10-3)5(8)9/h1H,(H,8,9)
. This structure can be viewed using Java or Javascript . Chemical Reactions Analysis
The chemical reactions involving this compound are complex and varied. For example, its photodissociation dynamics have been studied using resonance enhanced multiphoton ionization time-of-flight technique .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 241.49 , and it is a solid at room temperature .Scientific Research Applications
Synthesis and Reactions
Research by Dickinson and Iddon (1971) delved into the synthesis and reactions of various thiophene derivatives, which are closely related to 5-bromo-2-chlorothiophene-3-carboxylic acid. They explored the preparation of these compounds using different reactants, such as carbon dioxide and acid, to yield carboxylic acids and bromo-derivatives (Dickinson & Iddon, 1971).
Photochemical Behaviour and Arylation
D’Auria et al. (1989) studied the photochemical behavior of halogeno-thiophenes, which is relevant to understanding the properties of this compound. Their research focused on synthesizing 5-arylthiophene-2-carboxylic esters through photochemical processes (D’Auria et al., 1989). Additionally, Ikram et al. (2015) synthesized various derivatives of thiophenes, including 5-aryl-2-bromo-3-hexylthiophene, through palladium-catalyzed Suzuki cross-coupling reactions. This method is significant for the potential modification and functionalization of thiophene-based molecules like this compound (Ikram et al., 2015).
Safety and Hazards
Properties
IUPAC Name |
5-bromo-2-chlorothiophene-3-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrClO2S/c6-3-1-2(5(8)9)4(7)10-3/h1H,(H,8,9) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGKGZWTWYYPYAR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1C(=O)O)Cl)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrClO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.49 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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